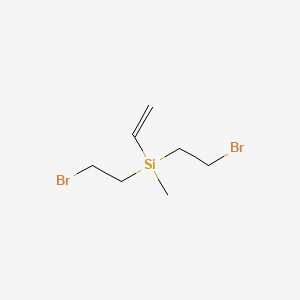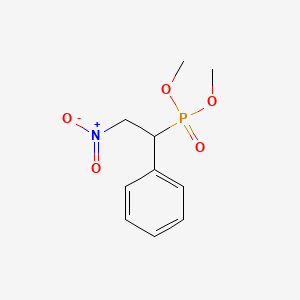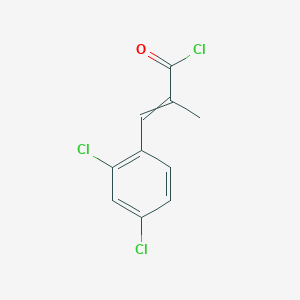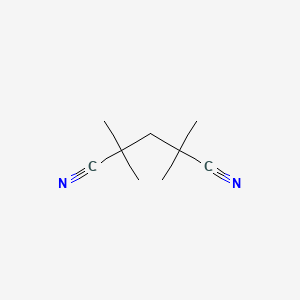![molecular formula C6H7Cl2F4NO6 B14662792 [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid CAS No. 51125-49-6](/img/structure/B14662792.png)
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid is a complex chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of chloro and difluoromethyl groups attached to a dioxolane ring, along with a methanol moiety and nitric acid. Its multifaceted nature makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid typically involves multiple steps, starting with the preparation of the dioxolane ring. This can be achieved through the reaction of chloroacetaldehyde with difluoromethyl ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the chloro and difluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid involves its interaction with molecular targets and pathways in biological systems. The chloro and difluoromethyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes and undergo specific chemical transformations within biological environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dioxolane derivatives with chloro and difluoromethyl groups, such as:
- [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol
- [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]ethanol
Uniqueness
What sets [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid apart is its combination of functional groups and the presence of nitric acid, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
51125-49-6 |
|---|---|
Molekularformel |
C6H7Cl2F4NO6 |
Molekulargewicht |
336.02 g/mol |
IUPAC-Name |
[2,2-bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid |
InChI |
InChI=1S/C6H6Cl2F4O3.HNO3/c7-5(9,10)4(6(8,11)12)14-2-3(1-13)15-4;2-1(3)4/h3,13H,1-2H2;(H,2,3,4) |
InChI-Schlüssel |
IBUFOBNCLYLKHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)(C(F)(F)Cl)C(F)(F)Cl)CO.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







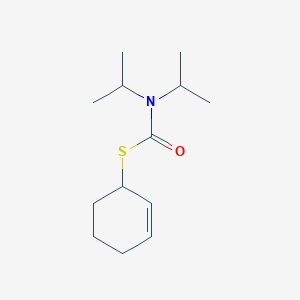
![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
